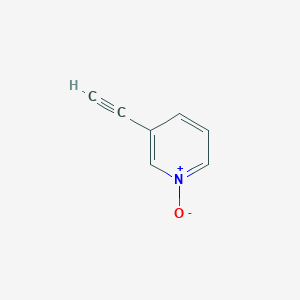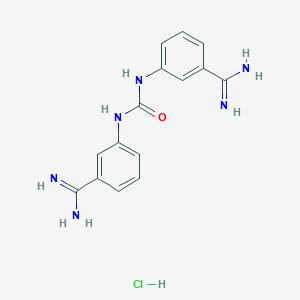
6-Methyl-5-(methylamino)uracil
Overview
Description
6-Methyl-5-(methylamino)uracil is a heterocyclic compound that belongs to the class of uracil derivatives It is characterized by the presence of a methyl group at the sixth position and a methylamino group at the fifth position of the uracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(methylamino)uracil typically involves the modification of uracil derivatives. One common method is the aminomethylation of 6-methyluracil. This reaction can be carried out using formaldehyde and secondary amines such as morpholine or piperidine in ethanol at the boiling point of the reaction mixture . The reaction proceeds at the fifth position of the uracil ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(methylamino)uracil undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, particularly at the amino group.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Aminomethylation: As mentioned earlier, the compound can be aminomethylated using formaldehyde and secondary amines.
Common Reagents and Conditions
Formaldehyde: Used in aminomethylation reactions.
Secondary Amines: Such as morpholine and piperidine, used in aminomethylation.
Ethanol: Common solvent for these reactions.
Major Products Formed
The major products formed from these reactions include various aminomethyl derivatives of this compound, which can have different substituents depending on the secondary amine used .
Scientific Research Applications
6-Methyl-5-(methylamino)uracil has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral and anticancer agents.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies related to nucleic acid chemistry and the development of nucleotide analogs.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(methylamino)uracil involves its interaction with biological macromolecules. It can be incorporated into nucleic acids, where it interferes with nucleoside metabolism. This incorporation can lead to cytotoxicity and cell death, making it useful in antiviral and anticancer therapies . The compound targets nucleic acid synthesis pathways, disrupting the replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known uracil analog used in cancer treatment.
6-Amino-1-methyl-5-(methylamino)uracil: Another derivative with an amino group at the sixth position.
5-Aminouracil: Known for its antiviral and anticancer properties.
Uniqueness
6-Methyl-5-(methylamino)uracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo aminomethylation and form various derivatives makes it a versatile compound in synthetic chemistry and medicinal research.
Properties
IUPAC Name |
6-methyl-5-(methylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(7-2)5(10)9-6(11)8-3/h7H,1-2H3,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRCZVZMOAAFDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601221560 | |
| Record name | 6-Methyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55476-34-1 | |
| Record name | 6-Methyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55476-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[(1S,2S)-2-Ethylcyclopropyl]ethan-1-ol](/img/structure/B3392004.png)


